![molecular formula C17H17ClN2O4S B2858373 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine CAS No. 862794-45-4](/img/structure/B2858373.png)
4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine
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Overview
Description
The compound “4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine” is a complex organic molecule that contains several functional groups and rings . It has a furan ring, an oxazole ring, and a sulfonyl group attached to a chlorophenyl group . These types of compounds are often used in scientific research for various applications, including drug discovery and the synthesis of new compounds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the heterocyclic rings and the various functional groups would significantly influence its three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure . For instance, the oxazole ring might undergo reactions at the nitrogen atom, and the sulfonyl group could potentially be involved in substitution reactions .Scientific Research Applications
Antiviral Activity
Research has shown that derivatives of compounds similar to 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine possess antiviral activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which share a structural resemblance, indicated potential anti-tobacco mosaic virus activity in some compounds (Chen et al., 2010).
Antimicrobial Agents
Similar compounds have been developed as antimicrobial agents. The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and their application as antimicrobial agents against various bacterial and fungal strains is a notable example (Sah et al., 2014).
Synthesis of New Heterocyclic Systems
Compounds structurally related to the subject chemical have been used in the synthesis of new heterocyclic systems. For example, the transformation of the 1,2,5 oxadiazole ring into the 1,2,5 thiadiazole ring under specific conditions demonstrates this application (Konstantinova et al., 2014).
Photochemical Synthesis
Photochemical methodologies involving related compounds have been explored for the synthesis of complex heterocyclic compounds like 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles (Buscemi et al., 2001).
Corrosion Inhibition
Derivatives of the compound have been investigated for their potential as corrosion inhibitors. For example, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related compounds have been tested as inhibitors for mild steel corrosion in acidic solutions (Sappani & Karthikeyan, 2014).
Safety And Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11(2)10-19-16-17(20-15(24-16)14-4-3-9-23-14)25(21,22)13-7-5-12(18)6-8-13/h3-9,11,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGGSKJKEYPVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine |
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